5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene
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Overview
Description
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two bithiophene units connected by a phenyl ring, with decylthiophene substituents enhancing its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene typically involves a multi-step process. One common method is the Stille coupling reaction, which involves the coupling of stannylated thiophene derivatives with halogenated aromatic compounds under palladium catalysis. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, iodine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging devices.
Mechanism of Action
The mechanism of action of 5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene involves its ability to facilitate charge transport and electron mobility. The compound’s conjugated system allows for efficient π-π stacking interactions, which enhance its electronic properties. Molecular targets include various electronic devices where it acts as a semiconductor material, facilitating charge transfer and improving device performance .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene
- Diketopyrrolopyrrole or benzodithiophene-arylamine derivatives
Uniqueness
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene stands out due to its enhanced solubility and processability, attributed to the decylthiophene substituents. This makes it more suitable for solution-based processing techniques, which are advantageous in the fabrication of organic electronic devices .
Properties
CAS No. |
865590-75-6 |
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Molecular Formula |
C48H58S4 |
Molecular Weight |
763.2 g/mol |
IUPAC Name |
2-decyl-5-[4-[5-[5-[4-(5-decylthiophen-2-yl)phenyl]thiophen-2-yl]thiophen-2-yl]phenyl]thiophene |
InChI |
InChI=1S/C48H58S4/c1-3-5-7-9-11-13-15-17-19-41-29-31-43(49-41)37-21-25-39(26-22-37)45-33-35-47(51-45)48-36-34-46(52-48)40-27-23-38(24-28-40)44-32-30-42(50-44)20-18-16-14-12-10-8-6-4-2/h21-36H,3-20H2,1-2H3 |
InChI Key |
HYBADZUXDHTYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=C(S6)CCCCCCCCCC |
Origin of Product |
United States |
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